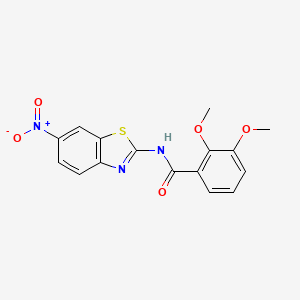

2,3-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

2,3-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide compound characterized by a 6-nitro-substituted benzothiazole core linked to a 2,3-dimethoxybenzamide moiety. Benzothiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dimethoxy groups on the benzamide moiety may influence solubility and molecular packing in crystalline states .

Properties

IUPAC Name |

2,3-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-12-5-3-4-10(14(12)24-2)15(20)18-16-17-11-7-6-9(19(21)22)8-13(11)25-16/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHHERQDDKEDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position on the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Reduction: 2,3-diamino-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2,3-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models, suggesting a pathway for further development of this compound as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| Related Compound | A549 (Lung Cancer) | 5 | Cell cycle arrest |

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis.

Case Study : In vitro studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against pests that affect crops. The mechanism involves disrupting the synthesis of chitin in insects.

Case Study : A quantitative structure–activity relationship (QSAR) analysis revealed that modifications in the benzothiazole moiety significantly enhance insecticidal activity .

| Insect Species | Activity (LC50 µg/mL) | Mechanism |

|---|---|---|

| Chilo suppressalis (Rice Stem Borer) | 25 | Chitin synthesis inhibition |

| Spodoptera litura (Common Cutworm) | 30 | Chitin synthesis inhibition |

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Various substituents on the benzothiazole ring have been studied to determine their impact on biological activity.

QSAR Analysis

A classical QSAR approach was employed to analyze how different substituents affect the insecticidal activity against target species. The results indicated that hydrophobicity and electronic effects are critical determinants for activity .

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| Ortho | Electron-withdrawing | Increased activity |

| Meta | Bulky groups | Decreased activity |

| Para | Hydrophobic groups | Variable effect depending on size |

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound’s structural features allow it to interact with DNA and proteins, potentially affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazole Derivatives

Key Observations :

- Nitro vs. Methoxy Substitution : The 6-nitro group in BTC-r and the target compound enhances antimicrobial activity compared to the 6-methoxy group in BTC-j, likely due to increased electron-withdrawing effects improving target binding .

- Benzamide Substituents : The 2,3-dimethoxy groups in the target compound may improve solubility compared to simple phenyl or pyridyl substituents, as seen in 2-BTBA and BTC-r .

Dimethoxybenzamide Derivatives

Key Observations :

- Crystallinity : The presence of nitro and benzothiazole groups in the target compound may lead to distinct crystal packing compared to UYALEN, which lacks heterocyclic systems .

DNA Gyrase Inhibitors

Key Observations :

- Benzothiazole derivatives like BTC-r and the target compound likely bind to DNA gyrase via hydrogen bonding and π-π stacking, with the nitro group enhancing interaction specificity .

- The dimethoxybenzamide moiety may mimic quinolone pharmacophores, contributing to competitive inhibition .

Antimicrobial Activity Trends

- Nitro Substitution : Compounds with 6-nitrobenzothiazole (e.g., BTC-r) show lower MIC values against Gram-negative bacteria (e.g., 3.125 µg/ml for E. coli) compared to methoxy or unsubstituted analogs .

- Role of Benzamide Groups : Dimethoxybenzamide derivatives exhibit improved solubility and bioavailability, critical for in vivo efficacy .

Structural Insights

- Crystal Packing : Benzothiazole derivatives with nitro groups (e.g., ) often form dense, planar crystal structures due to nitro-induced π-π interactions, contrasting with the more flexible packing of methoxy-substituted analogs .

- Lattice Parameters : The target compound’s lattice parameters are expected to differ from 2-BTBA (a = 5.9479 Å) due to steric and electronic effects of the nitro and dimethoxy groups .

Biological Activity

2,3-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its unique chemical structure and potential biological activities. The presence of the nitro group and the benzothiazole moiety contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of the compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The compound is synthesized by condensing 2-aminobenzenethiol with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

- Nitration : The resulting intermediate is nitrated using a nitrating agent like nitric acid to introduce the nitro group at the desired position on the benzothiazole ring.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking catalytic activity.

- Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species that may induce cellular damage.

- Interaction with Macromolecules : Its structural features allow it to interact with DNA and proteins, potentially affecting their function and stability.

Anticonvulsant and Neurotoxicity Studies

A series of studies have evaluated compounds similar to this compound for their anticonvulsant properties. These studies indicated that many benzothiazole derivatives exhibit anticonvulsant activity without significant neurotoxicity or liver toxicity .

Antibacterial Activity

Research has demonstrated that benzothiazole derivatives exhibit promising antibacterial properties. For instance, compounds structurally related to this compound showed effective inhibition against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 19.7 to 24.2 μM. Notably, some derivatives exhibited bactericidal effects after prolonged exposure .

Anticancer Potential

The compound has been explored for its anticancer properties. Preliminary findings suggest that it may exhibit moderate cytotoxicity against various cancer cell lines. Mechanistic studies are ongoing to elucidate its potential pathways of action in cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

- Anticonvulsant Activity : A study evaluated a series of benzothiazole derivatives for anticonvulsant activity using animal models. The results indicated significant anticonvulsant effects without neurotoxic side effects .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of benzothiazole derivatives against various bacterial strains. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Question

- IR Spectroscopy : Confirm amide C=O stretch (~1668 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- NMR : ¹H NMR should show methoxy protons (δ 3.76–3.80 ppm), aromatic protons from benzothiazole (δ 7.0–8.0 ppm), and amide NH (δ ~10–12 ppm, broad). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .

- HPLC/LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 389.06 for C₁₆H₁₃N₃O₅S) .

How is the antimicrobial activity of this compound evaluated, and what are key methodological considerations?

Basic Question

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare 100 µg/mL solutions in DMSO and measure inhibition zones .

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (range: 1.56–100 µg/mL). For example, related 6-nitrobenzothiazoles showed MIC values as low as 3.125 µg/mL against E. coli .

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) to benchmark activity.

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Question

Single-crystal X-ray diffraction is essential for confirming stereochemistry and intermolecular interactions. For example, a related benzothiazole crystallized in the triclinic P1 space group, revealing H-bonded dimers (N–H⋯N, 2.89 Å) and π-stacking (3.5–3.7 Å) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL (isotropic/anisotropic displacement parameters) .

- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³).

What computational strategies are effective for studying structure-activity relationships (SAR) and target binding modes?

Advanced Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase (PDB: 3G75). For 6-nitrobenzothiazoles, docking scores correlated with antimicrobial activity (e.g., ΔG = −9.2 kcal/mol for BTC-r) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Advanced Question

- Re-evaluate Force Fields : Ensure parameterization matches nitro and methoxy groups.

- Solvent Effects : Include explicit water molecules or use COSMO-RS for solvation energy corrections.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd = 1–10 µM) .

What pharmacological targets beyond antimicrobial activity are plausible for this compound?

Advanced Question

- DNA Gyrase Inhibition : Nitrobenzothiazoles disrupt ATP-binding pockets (e.g., residues Asp73 and Gly77 in E. coli gyrase) .

- Glucokinase Activation : Analogous benzamide derivatives act as allosteric activators (EC₅₀ ~5 µM) by stabilizing the "super-open" conformation .

- Anticancer Potential : Screen against kinase targets (e.g., EGFR, VEGFR2) using kinase profiling assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.